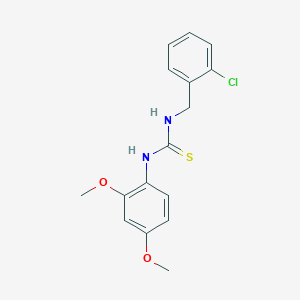
1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine, commonly known as DMPP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. DMPP is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
DMPP is a potent agonist of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine, which are ion channels that are widely distributed throughout the nervous system. Upon binding to 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine, DMPP causes the channels to open, resulting in the influx of cations such as sodium and calcium. This leads to depolarization of the cell membrane and the generation of an action potential. The activation of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine by DMPP has been shown to modulate neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects
DMPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMPP can enhance the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate. DMPP has also been shown to increase the activity of enzymes involved in the synthesis and degradation of neurotransmitters. In vivo studies have demonstrated that DMPP can modulate the activity of brain regions involved in reward, learning, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages as a tool compound for studying 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine. It is a potent and selective agonist of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine, which allows for precise control of receptor activation. DMPP is also relatively stable and easy to synthesize, which makes it a cost-effective tool compound. However, DMPP has several limitations. It has a short half-life, which limits its use in in vivo studies. DMPP also has a low water solubility, which can make it difficult to administer in aqueous solutions.
Orientations Futures
There are several future directions for research on DMPP. One area of interest is the development of novel compounds that target specific subtypes of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine. Another area of interest is the use of DMPP as a tool compound to study the role of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine in neurological disorders such as Parkinson's disease and epilepsy. Additionally, there is interest in the development of DMPP-based therapies for addiction and Alzheimer's disease.
Conclusion
In conclusion, DMPP is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It is a potent agonist of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine and has a variety of biochemical and physiological effects. DMPP has several advantages as a tool compound for studying 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine, but also has limitations. Future research on DMPP will likely focus on the development of novel compounds and the use of DMPP-based therapies for neurological disorders.
Méthodes De Synthèse
DMPP can be synthesized by reacting 2,5-dimethylbenzyl chloride with 2-pyridylmagnesium bromide, followed by reaction with piperazine. The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
DMPP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. It has been used as a tool compound to study the function of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine in the central and peripheral nervous systems. DMPP has also been used to investigate the role of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine in addiction, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-6-7-16(2)17(13-15)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLZEDCMGAMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)
![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)






![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)

![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)

